2-(phenylsulfonyl)-N'-{[2-(trifluoromethyl)benzoyl]oxy}ethanimidamide
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Overview
Description
2-(Phenylsulfonyl)-N’-{[2-(trifluoromethyl)benzoyl]oxy}ethanimidamide is a complex organic compound characterized by the presence of a phenylsulfonyl group, a trifluoromethyl benzoyl group, and an ethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylsulfonyl)-N’-{[2-(trifluoromethyl)benzoyl]oxy}ethanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Phenylsulfonyl Intermediate: The phenylsulfonyl group can be introduced via sulfonation of benzene using sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base.
Introduction of the Trifluoromethyl Benzoyl Group: This step involves the acylation of the phenylsulfonyl intermediate with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the Ethanimidamide Moiety: The final step includes the reaction of the intermediate with an appropriate amidine derivative under controlled conditions to form the ethanimidamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfonyl)-N’-{[2-(trifluoromethyl)benzoyl]oxy}ethanimidamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the trifluoromethyl benzoyl group, potentially converting it to a trifluoromethyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and benzoyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group yields sulfone derivatives, while reduction of the trifluoromethyl benzoyl group produces trifluoromethyl alcohols.
Scientific Research Applications
2-(Phenylsulfonyl)-N’-{[2-(trifluoromethyl)benzoyl]oxy}ethanimidamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(phenylsulfonyl)-N’-{[2-(trifluoromethyl)benzoyl]oxy}ethanimidamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylsulfonyl and trifluoromethyl benzoyl groups can engage in specific binding interactions, while the ethanimidamide moiety may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfonyl)ethanimidamide: Lacks the trifluoromethyl benzoyl group, resulting in different reactivity and applications.
N’-{[2-(Trifluoromethyl)benzoyl]oxy}ethanimidamide:
2-(Phenylsulfonyl)-N’-{[2-(methyl)benzoyl]oxy}ethanimidamide: Similar structure but with a methyl group instead of a trifluoromethyl group, leading to different chemical behavior.
Uniqueness
2-(Phenylsulfonyl)-N’-{[2-(trifluoromethyl)benzoyl]oxy}ethanimidamide is unique due to the presence of both the phenylsulfonyl and trifluoromethyl benzoyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds lacking one of these groups.
Properties
IUPAC Name |
[(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]amino] 2-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O4S/c17-16(18,19)13-9-5-4-8-12(13)15(22)25-21-14(20)10-26(23,24)11-6-2-1-3-7-11/h1-9H,10H2,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDVNCUHOYNGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=NOC(=O)C2=CC=CC=C2C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)C/C(=N/OC(=O)C2=CC=CC=C2C(F)(F)F)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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